2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to target the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial.
Properties
Molecular Formula |
C8H4F3N3S |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4F3N3S/c1-4-3-14-5(2-12)6(8(9,10)11)13-7(14)15-4/h3H,1H3 |
InChI Key |
FCCHIHWFMCPHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.